2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring. The compound also contains an acetic acid group, which consists of a two-carbon chain ending in a carboxylic acid group .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
A series of 1,3,5-triaryl-2-pyrazolines, which include derivatives similar to the compound , were synthesized to investigate their fluorescent properties. These compounds exhibited fluorescence in the blue region of the visible spectrum upon ultraviolet radiation, indicating potential applications in materials science for the development of new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).
Antitumor Activity of Metal Complexes
Novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, which are structurally related to 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, have been shown to possess significant in vitro antitumor activity. These complexes were more effective than cisplatin against a panel of human cancer cell lines, including those resistant to conventional chemotherapy. This highlights the compound's relevance in the development of new chemotherapeutic agents (Pellei et al., 2023).
Exploration of Fluorescent Properties
The compound's structure suggests it could be instrumental in synthesizing fluorescent materials, given its potential to form complexes exhibiting fluorescence. Such applications are vital in creating sensors, imaging agents, and materials for electronics and photonics.
Development of Antimicrobial and Anticancer Agents
Further derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with enhanced antimicrobial and anticancer efficacy have been developed, underscoring the compound's utility in medicinal chemistry for creating new therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, similar compounds have been found to inhibit the production of prostaglandins by inhibiting cyclooxygenase, an enzyme that catalyzes the production of prostaglandins .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have a bioavailability of nearly 100% when taken orally . The compound is likely metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been found to have potent antiviral agents with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Action Environment
It is known that similar compounds are stable at room temperature .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSDNLVYBMNSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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